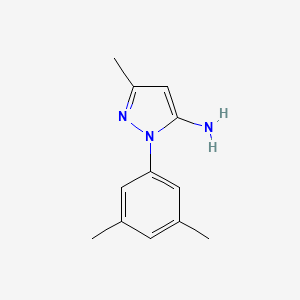

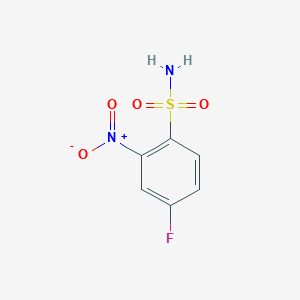

1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine (DMPMA) is an organic compound with a pyrazole nucleus and a substituent of three methyl groups on the phenyl ring. It is a colorless solid that is soluble in water and a variety of organic solvents. It is widely used in organic synthesis and as a pharmaceutical intermediate.

Wissenschaftliche Forschungsanwendungen

Synthesis and Dyeing Properties

A study conducted by Bagdatli and Ocal (2012) explored the synthesis of new heterocycles derived from 5-pyrazolones, including compounds structurally related to 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine. These compounds were synthesized with the anticipation of having dyeing and biological properties. The research focused on the preparation of azo and bisazo dyes, confirming their structures through spectroscopic methods and evaluating their dyeing performance and fastness properties Emine Bagdatli, N. Ocal, 2012.

Catalyzed Synthesis of Functionalized Pyrazolopyridines

Gunasekaran, Prasanna, and Perumal (2014) reported on the l-proline-catalyzed synthesis of novel, highly functionalized pyrazolo[3,4-b]pyridines from a domino reaction involving aromatic aldehydes and 3-methyl-1-aryl-1H-pyrazol-5-amines. This work demonstrates the utility of 1H-pyrazol-5-amines in synthesizing complex heterocyclic structures through environmentally friendly catalysis, leading to the formation of compounds with potential biological activity P. Gunasekaran, P. Prasanna, S. Perumal, 2014.

Antimicrobial and Anticancer Agents

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel compounds, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, starting from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds were evaluated for their in vitro antimicrobial and anticancer activities, demonstrating significant potential as pharmacological agents. Notably, some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting the therapeutic potential of 1H-pyrazol-5-amine derivatives H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016.

Electrochemical Synthesis of Heterocyclic Compounds

Zandi, Sharafi-kolkeshvandi, and Nikpour (2021) explored the electrochemical synthesis of new heterocyclic compounds from 1H-pyrazoles, including derivatives of this compound. Their work demonstrates an innovative approach to the N–N coupling and ring cleavage reactions of pyrazoles, resulting in the formation of novel heterocyclic structures under environmentally friendly conditions S. Zandi, Mahnaz Sharafi-kolkeshvandi, F. Nikpour, 2021.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-12(13)7-10(3)14-15/h4-7H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWCQOGKTAHXKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=CC(=N2)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2518693.png)

![3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid](/img/structure/B2518694.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2518704.png)

![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518716.png)